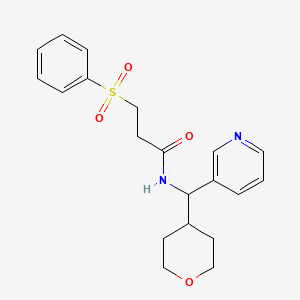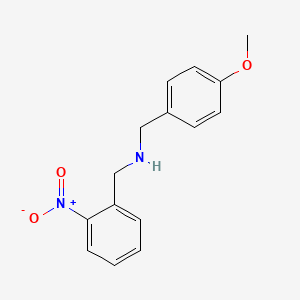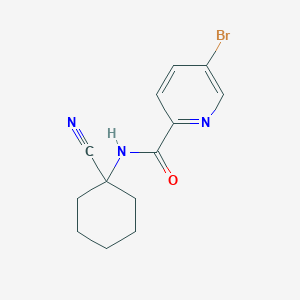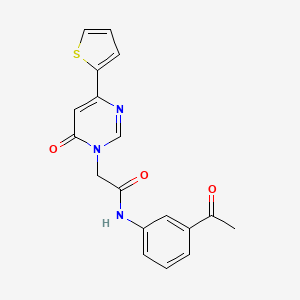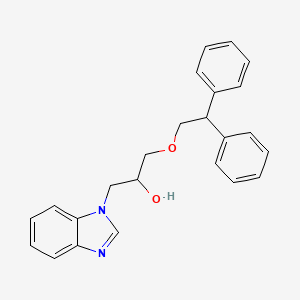
1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol is a synthetic organic compound that features a benzimidazole moiety linked to a diphenylethoxy group via a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Propanol Chain: The benzimidazole is then reacted with an appropriate halogenated propanol derivative, such as 3-chloropropanol, in the presence of a base like potassium carbonate to form the intermediate.
Introduction of Diphenylethoxy Group: The final step involves the nucleophilic substitution of the intermediate with diphenylethyl bromide in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: Formation of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-one.
Reduction: Formation of 1-(1,2-dihydro-1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Materials Science: Utilization in the development of novel materials with unique electronic or photophysical properties.
作用机制
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Biological Pathways: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-(1H-benzimidazol-1-yl)-2-(2,2-diphenylethoxy)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-21(15-26-18-25-23-13-7-8-14-24(23)26)16-28-17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21-22,27H,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWABKAPPFKOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(CN2C=NC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
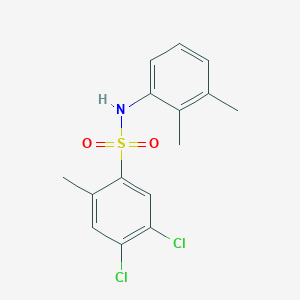
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)
![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)
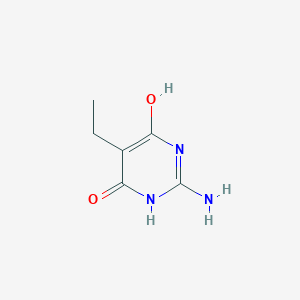
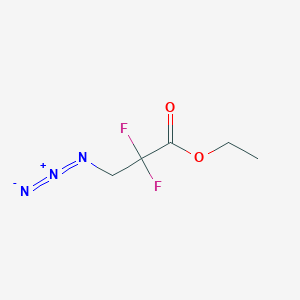
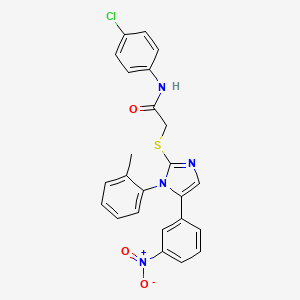
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2363420.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)
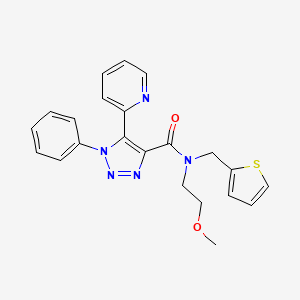
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)
